molecular formula C21H25ClN2O B267848 N-{3-[(4-chlorobenzyl)oxy]benzyl}-1-azabicyclo[2.2.2]octan-3-amine

N-{3-[(4-chlorobenzyl)oxy]benzyl}-1-azabicyclo[2.2.2]octan-3-amine

Cat. No. B267848
M. Wt: 356.9 g/mol
InChI Key: UVFIQQYYYZCSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(4-chlorobenzyl)oxy]benzyl}-1-azabicyclo[2.2.2]octan-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of azabicyclo compounds and has been found to exhibit interesting pharmacological properties.2.2]octan-3-amine.

Mechanism of Action

The mechanism of action of N-{3-[(4-chlorobenzyl)oxy]benzyl}-1-azabicyclo[2.2.2]octan-3-amine involves the inhibition of dopamine reuptake. Dopamine is a neurotransmitter that plays an important role in the regulation of mood, motivation, and reward. By inhibiting the reuptake of dopamine, this compound increases the level of dopamine in the synapse, which results in an increase in the activation of dopamine receptors. This increased activation of dopamine receptors is thought to be responsible for the therapeutic effects of this compound.
Biochemical and physiological effects:
The biochemical and physiological effects of N-{3-[(4-chlorobenzyl)oxy]benzyl}-1-azabicyclo[2.2.2]octan-3-amine have been extensively studied. This compound has been found to increase the levels of dopamine in the brain, which results in an increase in the activation of dopamine receptors. This increased activation of dopamine receptors is thought to be responsible for the therapeutic effects of this compound. Additionally, this compound has been found to exhibit analgesic properties, which makes it a potential candidate for the treatment of pain.

Advantages and Limitations for Lab Experiments

The advantages of using N-{3-[(4-chlorobenzyl)oxy]benzyl}-1-azabicyclo[2.2.2]octan-3-amine in lab experiments include its selectivity for dopamine reuptake inhibition and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its potential for toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions related to N-{3-[(4-chlorobenzyl)oxy]benzyl}-1-azabicyclo[2.2.2]octan-3-amine. One potential direction is to further investigate its potential therapeutic applications in the treatment of various psychiatric disorders such as depression and ADHD. Additionally, further studies are needed to determine its safety and efficacy in humans. Another potential direction is to investigate its potential for the treatment of pain and to determine its mechanism of action in this regard. Finally, further studies are needed to determine the potential for toxicity and any potential side effects associated with the use of this compound.
In conclusion, N-{3-[(4-chlorobenzyl)oxy]benzyl}-1-azabicyclo[2.2.2]octan-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its selectivity for dopamine reuptake inhibition and its potential for the treatment of various psychiatric disorders make it a promising candidate for further studies. However, further studies are needed to determine its safety and efficacy in humans and to investigate its potential for the treatment of pain.

Synthesis Methods

The synthesis of N-{3-[(4-chlorobenzyl)oxy]benzyl}-1-azabicyclo[2.2.2]octan-3-amine involves the reaction of 4-chlorobenzyl chloride with 3-hydroxybenzylamine in the presence of a base. The resulting intermediate is then reacted with 1,5-dibromopentane to yield the final product. The synthesis of this compound has been reported in the literature and has been found to be a relatively straightforward process.

Scientific Research Applications

N-{3-[(4-chlorobenzyl)oxy]benzyl}-1-azabicyclo[2.2.2]octan-3-amine has been found to exhibit interesting pharmacological properties. It has been reported to act as a selective dopamine reuptake inhibitor, which makes it a potential candidate for the treatment of various psychiatric disorders such as depression and attention deficit hyperactivity disorder (ADHD). Additionally, this compound has been found to exhibit analgesic properties, which makes it a potential candidate for the treatment of pain.

properties

Product Name

N-{3-[(4-chlorobenzyl)oxy]benzyl}-1-azabicyclo[2.2.2]octan-3-amine

Molecular Formula

C21H25ClN2O

Molecular Weight

356.9 g/mol

IUPAC Name

N-[[3-[(4-chlorophenyl)methoxy]phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C21H25ClN2O/c22-19-6-4-16(5-7-19)15-25-20-3-1-2-17(12-20)13-23-21-14-24-10-8-18(21)9-11-24/h1-7,12,18,21,23H,8-11,13-15H2

InChI Key

UVFIQQYYYZCSKJ-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)NCC3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl

Canonical SMILES

C1CN2CCC1C(C2)NCC3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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